molecular formula C10H9BrF2O B1527500 3-Bromo-4-(2,4-difluorophenyl)butan-2-one CAS No. 1247192-90-0

3-Bromo-4-(2,4-difluorophenyl)butan-2-one

Número de catálogo: B1527500
Número CAS: 1247192-90-0
Peso molecular: 263.08 g/mol
Clave InChI: RQXBZTMMKYICMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-4-(2,4-difluorophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H9BrF2O and its molecular weight is 263.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Bromo-4-(2,4-difluorophenyl)butan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8

where:

  • C1 = Bromine
  • C2 = 2,4-Difluorophenyl group
  • C3 = Butanone backbone

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of various brominated compounds against a range of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like streptomycin .

CompoundMIC (μg/mL)Target Bacteria
This compound<1.9E. coli, S. aureus
Standard (Streptomycin)4E. coli, S. aureus

Antifungal Activity

The antifungal activity of the compound was evaluated against various fungal strains. In vitro assays demonstrated that derivatives containing fluorinated phenyl groups showed enhanced activity against Candida species. The presence of bromine and fluorine in the structure was noted to play a crucial role in increasing antifungal potency .

CompoundMIC (μg/mL)Target Fungi
This compound0.37Candida albicans
Fluconazole0.47Candida albicans

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. In one notable study, compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

Cell LineIC50 (μM)Compound
MCF-7 (Breast Cancer)10This compound
A549 (Lung Cancer)12This compound

Case Studies

  • Antibacterial Screening : A comprehensive study screened several halogenated compounds for their antibacterial efficacy. The results indicated that the introduction of bromine significantly enhanced antibacterial activity against resistant bacterial strains .
  • Antifungal Efficacy : Another investigation focused on the synthesis and biological evaluation of fluorinated derivatives. The findings revealed that compounds with both bromine and fluorine demonstrated superior antifungal activity compared to their non-fluorinated counterparts .
  • Anticancer Mechanism : Research into the anticancer properties highlighted that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, suggesting a potential therapeutic application in oncology .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 3-bromo-4-(2,4-difluorophenyl)butan-2-one exhibit promising antitumor activity. A study assessed various analogs against human tumor cell lines, revealing that certain modifications to the compound structure enhanced its efficacy. For instance, compounds modified with electron-donating groups demonstrated increased potency against specific cancer cell lines, such as HT-29 and A375, with IC50 values ranging from 0.11 µM to 48.37 µM across different studies .

BACE Inhibition
The compound has been explored as a potential inhibitor of β-site amyloid precursor protein cleaving enzyme (BACE), which is crucial in the development of Alzheimer’s disease. Research has shown that modifications to the compound can lead to more effective BACE inhibitors. The potential for these compounds to suppress amyloid-beta peptide production suggests they could be utilized in treating Alzheimer's and related neurodegenerative disorders .

Organic Synthesis

Synthesis of Diastereomerically Pure Compounds
The synthesis of this compound has been optimized for producing diastereomerically pure compounds efficiently. Techniques have been developed that allow for high-yield synthesis in one pot without the need for extensive purification processes. These methods are significant for industrial applications where cost-effectiveness and time efficiency are paramount .

Table 1: Antitumor Activity of Modified Compounds

Compound NameCell Line TestedIC50 Value (µM)Notes
Compound AHT-292.76High selectivity
Compound BA3750.11Comparable to reference drug
Compound CPC-313.6Moderate activity
Compound DL92948.37Lower potency

Table 2: BACE Inhibition Potency

Compound NameInhibition (% at 10 µM)Remarks
Compound E85%Strong inhibitor
Compound F65%Moderate inhibition
Compound G40%Weak inhibition

Case Studies

Case Study 1: Antitumor Screening
In a comprehensive study on various derivatives of the compound, researchers evaluated its effectiveness against a panel of twelve human tumor cell lines. The results highlighted that specific structural modifications significantly improved antitumor activity, particularly against ovarian and prostate cancer cell lines.

Case Study 2: Alzheimer’s Disease Treatment
Another study focused on the application of modified versions of this compound as BACE inhibitors. The findings indicated that these compounds could effectively reduce amyloid-beta levels in vitro, suggesting their potential as therapeutic agents in Alzheimer’s disease management.

Propiedades

IUPAC Name

3-bromo-4-(2,4-difluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c1-6(14)9(11)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXBZTMMKYICMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(2,4-difluorophenyl)butan-2-one
Reactant of Route 2
3-Bromo-4-(2,4-difluorophenyl)butan-2-one
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(2,4-difluorophenyl)butan-2-one
Reactant of Route 4
3-Bromo-4-(2,4-difluorophenyl)butan-2-one
Reactant of Route 5
3-Bromo-4-(2,4-difluorophenyl)butan-2-one
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(2,4-difluorophenyl)butan-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.